(-)-4-Hydroxypropranolol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-4-Hydroxypropranolol is a natural product found in Penicillium crustosum and Penicillium solitum with data available.

科学的研究の応用

Pharmacological Properties

Beta-Adrenoceptor Blocking Activity

(-)-4-Hydroxypropranolol acts as a potent beta-adrenoceptor antagonist. It exhibits similar efficacy to propranolol in antagonizing isoprenaline-induced increases in heart rate and blood pressure in animal models, such as cats and guinea pigs . This property makes it relevant in managing cardiovascular conditions.

Intrinsic Sympathomimetic Activity

Interestingly, this compound demonstrates intrinsic sympathomimetic activity, which can lead to increased heart rate under specific conditions, particularly in catecholamine-depleted states . This dual action can be beneficial in clinical scenarios where modulation of heart rate is crucial.

Membrane Stabilizing Effects

Research indicates that this compound possesses membrane stabilizing properties, which may contribute to its therapeutic effects . This characteristic is particularly relevant in the context of arrhythmias and other cardiac dysregulations.

Biotransformation and Metabolism

Enantioselective Biotransformation

Studies have shown that endophytic fungi can selectively convert propranolol into this compound. For instance, Chaetomium globosum demonstrated significant enantioselectivity towards the production of this metabolite, highlighting its potential for biotechnological applications in drug synthesis .

Metabolic Pathways

this compound is primarily formed through the metabolism of propranolol. Its pharmacokinetics reveal that it reaches peak plasma concentrations after administration and has a half-life comparable to that of propranolol itself . Understanding these metabolic pathways is essential for optimizing therapeutic regimens involving propranolol.

Clinical Applications

Cardiovascular Disorders

The compound's ability to block beta-adrenergic receptors makes it suitable for treating various cardiovascular disorders such as hypertension, anxiety-related tachycardia, and certain types of arrhythmias . Its unique properties may allow for tailored therapies that leverage both its antagonistic and sympathomimetic effects.

Potential in Cancer Therapy

Recent studies have explored the role of beta-blockers like this compound in oncology. The modulation of stress responses through beta-adrenergic blockade may enhance the efficacy of certain chemotherapeutic agents by reducing tumor-promoting stress hormones .

Case Studies

化学反応の分析

Enzymatic Formation via Hydroxylation

Propranolol is metabolized to (-)-4-hydroxypropranolol primarily via cytochrome P450 2D6 (CYP2D6)-mediated aromatic hydroxylation at the naphthalene ring . This reaction introduces a hydroxy group at the 4-position, producing a metabolite equipotent to propranolol in beta-blocker activity .

Glucuronidation Pathways

This compound undergoes glucuronidation by UDP-glucuronosyltransferases (UGTs), with distinct regioselectivity:

-

UGT1A7, UGT1A8, UGT1A9 , and UGT2A1 catalyze glucuronide formation at the aliphatic hydroxy group (side chain) .

-

UGT1A9 and UGT2A1 also glucuronidate the aromatic hydroxy group when the aliphatic site is blocked (e.g., by methylation) .

Table 1: UGT Enzyme Activity for this compound Glucuronidation

| UGT Enzyme | Regioselectivity | Glucuronide Retention Time (min) |

|---|---|---|

| UGT1A7 | Aliphatic | 8.0 |

| UGT1A8 | Aliphatic | 8.0 |

| UGT1A9 | Aliphatic/Aromatic* | 8.0 (Aliphatic), 13.3–13.6† |

| UGT2A1 | Aliphatic/Aromatic* | 8.0 (Aliphatic), 13.3–13.6† |

*Activity observed only when aliphatic site is blocked (e.g., using 4-methoxypropranolol) .

†Retention times for aromatic glucuronides of 4-methoxypropranolol .

Oxidative Transformation to 1,4-Naphthoquinone

This compound is oxidized to 1,4-naphthoquinone (1,4-NQ) via superoxide (O₂⁻)-dependent pathways . Key findings:

-

NADPH-cytochrome P450 reductase (fp2) is the primary source of O₂⁻, with minor contributions from P450 enzymes.

-

The reaction involves side-chain cleavage , leaving the reactive quinone to covalently bind microsomal proteins (e.g., CYP2D apoproteins) .

Table 2: Covalent Binding of Radiolabeled this compound

| Radiolabel Position | Covalent Binding (pmol/mg protein) |

|---|---|

| Naphthalene Ring | 1,240 ± 210 |

| Side Chain | 320 ± 45 |

Data from microsomal incubations demonstrate preferential binding of the naphthalene-derived quinone .

Stereoselectivity in Glucuronidation

Molecular docking studies reveal stereochemical preferences:

-

(S)-(-)-4-Hydroxypropranolol : The hydroxy group aligns with UDP-glucuronic acid (UDPGA), favoring glucuronidation .

-

(R)-Enantiomer : Interaction with Arg88 (UGT1A7) or Lys residues (UGT1A9/UGT2A1) displaces the hydroxy group, reducing reactivity .

Reaction Kinetics and Stability

特性

CAS番号 |

76792-96-6 |

|---|---|

分子式 |

C16H21NO3 |

分子量 |

275.34 g/mol |

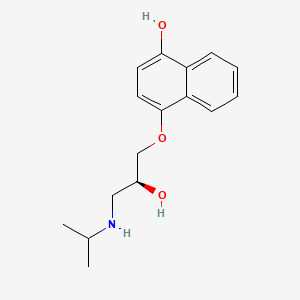

IUPAC名 |

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1 |

InChIキー |

CWEPACWBWIOYID-LBPRGKRZSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |

異性体SMILES |

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)O)O |

正規SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。